(R)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride
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Overview
Description
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the protection of functional groups, followed by selective reactions to introduce the amino and hydroxy groups at specific positions on the phenyl ring. The final step often involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. Its structural features allow it to mimic certain natural amino acids, making it useful in biochemical assays.
Medicine
In medicine, ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various high-performance applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: This compound shares a similar phenylpropanoic acid structure but lacks the additional amino groups.
3-((4-Hydroxyphenyl)amino)propanoic acid: This derivative has an amino group attached to the propanoic acid chain, similar to ®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride.
Uniqueness
®-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride is unique due to its chiral nature and the presence of both amino and hydroxy groups on the phenyl ring
Properties
Molecular Formula |
C9H14Cl2N2O3 |
---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H/t7-;;/m1../s1 |
InChI Key |
PIFWBMTWCTUOOQ-XCUBXKJBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)N)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl |
Origin of Product |
United States |
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